molecular formula C20H19N3O5S B15032925 (2-{[4-(Benzyloxy)-3-methoxybenzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid

(2-{[4-(Benzyloxy)-3-methoxybenzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid

Cat. No.: B15032925
M. Wt: 413.4 g/mol
InChI Key: PEJGFCSFZWSINY-SRZZPIQSSA-N
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Description

This compound belongs to the 4-thiazolidinone class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structure features a hydrazone linker (-NH-N=CH-) at position 2 of the thiazolidinone core, substituted with a 4-benzyloxy-3-methoxybenzylidene group. This derivative is synthesized via condensation of hydrazine derivatives with substituted aldehydes, followed by cyclization and functionalization steps .

Properties

Molecular Formula

C20H19N3O5S

Molecular Weight

413.4 g/mol

IUPAC Name

2-[(2E)-2-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid

InChI

InChI=1S/C20H19N3O5S/c1-27-16-9-14(7-8-15(16)28-12-13-5-3-2-4-6-13)11-21-23-20-22-19(26)17(29-20)10-18(24)25/h2-9,11,17H,10,12H2,1H3,(H,24,25)(H,22,23,26)/b21-11+

InChI Key

PEJGFCSFZWSINY-SRZZPIQSSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)O)OCC3=CC=CC=C3

Canonical SMILES

COC1=C(C=CC(=C1)C=NN=C2NC(=O)C(S2)CC(=O)O)OCC3=CC=CC=C3

Origin of Product

United States

Biological Activity

The compound (2-{[4-(Benzyloxy)-3-methoxybenzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid is a thiazolidine derivative characterized by its complex structure, which includes a hydrazone linkage and various functional groups that suggest potential pharmacological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C20H19N3O5SC_{20}H_{19}N_{3}O_{5}S, indicating a significant number of functional groups that contribute to its biological activity. The thiazolidine core is particularly notable for its involvement in various biological processes.

Biological Activity

Research indicates that compounds with similar structures to This compound often exhibit a range of biological activities, including:

  • Antimicrobial Activity: Compounds with hydrazone linkages have shown significant antimicrobial effects against various pathogens.
  • Antitumor Activity: Similar thiazolidine derivatives have been reported to possess cytotoxic effects on cancer cell lines.
  • Anti-inflammatory Effects: The presence of aromatic groups suggests potential anti-inflammatory properties.

Table 1: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
ThiazolidinedioneThiazolidine ringInsulin sensitizer
BenzodiazepinesAromatic systemsCNS depressants
HydrazonesHydrazone linkagesAntimicrobial, anticancer

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of the biological activity of thiazolidine derivatives. For instance, a study highlighted the aldose reductase inhibitory action of structurally related compounds, showing that certain derivatives exhibited potent inhibition with submicromolar IC50 values. This suggests that modifications to the thiazolidine framework can enhance biological efficacy .

Another study explored the SAR of thiazolidine derivatives, identifying critical interactions within enzyme binding sites that contribute to their pharmacological effects. Molecular docking simulations revealed specific amino acids (e.g., His110, Trp111) as key interaction partners for high-affinity binding .

Synthesis Methods

The synthesis of This compound can be achieved through several methods:

  • Condensation Reactions: Combining appropriate aldehydes with hydrazines to form hydrazones.
  • Cyclization Reactions: Utilizing thioketones or isothiocyanates to form the thiazolidine ring.

These synthetic routes are essential for producing the compound in sufficient quantities for biological testing.

Chemical Reactions Analysis

Formation of Thiazolidin-4-one

The cyclization involves a nucleophilic attack by the sulfur atom of the thiosemicarbazone on the carbonyl group of the α-haloketone, followed by ring closure to form the thiazolidin-4-one structure . This mechanism is consistent with the synthesis of related thiazolidinone derivatives.

Benzylidene Condensation

The hydrazonoyl group undergoes a Schiff base-like condensation with the benzylidene reagent, forming a conjugated system. Acidic conditions (e.g., HCl) catalyze this step, enabling the formation of the aromatic substituent .

Spectral Data

  • IR Spectroscopy
    Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N stretch) confirm the presence of the thiazolidin-4-one and hydrazonoyl groups .

  • NMR Spectroscopy

    • Singlet signals at δ 2.2–2.5 ppm (methyl groups).

    • Aromatic protons resonate between δ 6.8–8.3 ppm, with coupling patterns indicating para-substitution .

  • Mass Spectrometry
    Molecular ion peaks match the calculated molecular weight (e.g., m/z 527 for analogous compounds) .

Elemental Analysis

Compound PropertyValue
Molecular FormulaC₂₃H₂₁N₃O₆S₂
Molecular Weight523.56 g/mol
Melting Point~220–230°C

Challenges and Considerations

  • Regioselectivity : The position of substitution on the benzylidene ring (para vs. meta) significantly impacts biological activity .

  • Scalability : Multi-step syntheses require optimization of reaction conditions (e.g., reflux times, solvent choice) to improve yields .

This compound’s synthesis leverages well-established thiazolidinone chemistry, with modifications to introduce the benzylidene substituent. Further studies on its stability, solubility, and in vitro activity would enhance its potential applications in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features, synthetic routes, and properties of analogous 4-thiazolidinone derivatives:

Compound Name Substituents/Modifications Synthesis Method Melting Point (°C) Biological Activity (Reported) References
(2-{[4-(Benzyloxy)-3-methoxybenzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid Hydrazone linker, 4-benzyloxy-3-methoxybenzylidene, acetic acid at C5 Condensation of hydrazine derivatives with aldehydes, cyclization Not reported Not explicitly stated
{5-[(4-Benzyloxy-3-methoxyphenyl)methylidene]-4-oxo-2-thioxothiazolidin-3-yl}acetic acid Thioxo (S) group at C2, same benzyloxy-methoxybenzylidene Aldehyde-thiosemicarbazone condensation, bromoacetic acid coupling 277–280 Higher yield (73%); potential antimicrobial
2-(5-(4-(Benzyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid Thioxo group, 4-benzyloxybenzylidene (lacks 3-methoxy group) Similar to above, differing aldehyde substrate Not reported Structural analogue; CAS 161192-39-8
[3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetic acid Chlorophenyl at N3, no hydrazone linker Thia-Michael addition and cyclization with thiosemicarbazide 248–250 Antifungal/antibacterial docking studies
5-Indolylmethylene-4-oxo-2-thioxothiazolidin-3-yl benzoic acid Indole substituent, thioxo group Multi-step condensation with indole aldehydes Not reported Lead compound for antimicrobial agents

Key Observations

Structural Differences: The target compound uniquely incorporates a hydrazone linker at C2, unlike analogues with thioxo (C=S) or oxo (C=O) groups. This hydrazone moiety may enhance hydrogen-bonding interactions in biological targets .

Synthetic Routes :

  • Most analogues use thiosemicarbazones or aldehyde condensations as intermediates. The target compound’s synthesis likely involves hydrazine derivatives reacting with 4-benzyloxy-3-methoxybenzaldehyde, followed by cyclization with mercaptoacetic acid or similar reagents .

Physical Properties :

  • The melting point of the target compound is unreported, but analogues with similar bulk (e.g., 277–280°C for the thioxo derivative) suggest high thermal stability due to aromatic stacking and hydrogen bonding .

Biological Activity: While direct data for the target compound are lacking, thiazolidinones with thioxo groups (e.g., compound SS5) show higher yields (73%) and demonstrated antimicrobial activity, suggesting the thioxo group may enhance reactivity . Indolylmethylene derivatives exhibit promising antifungal activity, implying that electron-rich substituents (e.g., benzyloxy-methoxy) in the target compound could similarly modulate activity .

Q & A

Q. Basic Characterization :

  • ¹H/¹³C NMR : Assign peaks to confirm hydrazone (δ 8.2–8.5 ppm for imine protons) and thiazolidinone (δ 170–175 ppm for carbonyl carbons) moieties .
  • Elemental analysis : Compare calculated vs. observed C/H/N ratios (e.g., C: 57.82% calc. vs. 58.03% obs.) to verify purity .
  • Melting point : A sharp range (e.g., 277–280°C) indicates crystalline purity .

How can discrepancies between calculated and observed elemental analysis data be resolved?

Advanced Data Analysis :
Discrepancies (e.g., ΔC = +0.21%) may arise from:

  • Incomplete purification : Recrystallize from methanol or use column chromatography .
  • Hydrate formation : Perform Karl Fischer titration to assess water content.
  • Instrument calibration : Validate CHN analyzer with standard compounds (e.g., acetanilide) .

What strategies address overlapping signals in NMR spectra for structural confirmation?

Q. Advanced Spectroscopic Resolution :

  • 2D NMR (COSY, HSQC) : Resolve coupling patterns and assign ambiguous protons/carbons .
  • Variable temperature NMR : Suppress dynamic effects (e.g., hindered rotation of benzyloxy groups) .
  • Solvent optimization : Use deuterated DMSO for improved solubility and signal dispersion .

How can the stability of this compound under varying pH and temperature conditions be assessed?

Q. Advanced Stability Studies :

  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., >250°C) .
  • HPLC monitoring : Track degradation products at accelerated conditions (e.g., 40°C, pH 2–12 for 48 hours) .
  • Kinetic modeling : Calculate half-life (t₁/₂) using Arrhenius equations for shelf-life predictions.

What role do intermediates like 4-benzyloxy-3-methoxybenzaldehyde play in synthesis, and are there alternative starting materials?

Q. Intermediate Selection :

  • Critical role : The aldehyde provides the arylidene moiety for hydrazone formation. Purity (>95%) is essential to avoid side products .
  • Alternatives : 4-Hydroxy-3-methoxybenzaldehyde (without benzyl protection) could be used but requires in-situ protection .

How can computational methods predict the biological activity of this compound?

Q. Advanced Theoretical Frameworks :

  • Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2) based on the hydrazone-thiazolidinone scaffold .
  • DFT calculations : Analyze electron distribution to identify reactive sites (e.g., electrophilic imine carbon) .
  • QSAR models : Correlate substituent effects (e.g., benzyloxy vs. methoxy) with bioactivity data from analogs .

How do solvent and catalyst choices impact yield and purity in large-scale syntheses?

Q. Advanced Process Optimization :

  • Solvent comparison : Ethanol (73% yield) vs. DMF (higher solubility but harder purification) .
  • Catalyst screening : Piperidine (standard) vs. ionic liquids (e.g., [BMIM]Br for greener synthesis).
  • Scale-up challenges : Prolonged reflux times (>24 hours) may degrade heat-sensitive intermediates; consider microwave-assisted synthesis .

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